Olivier Laflamme,
Jean-B Sérodes,
Sabrina Simard,
Christelle Legay,
Caetano Dorea,
Manuel J Rodriguez
PMID: 32758783
DOI:
10.1016/j.chemosphere.2020.127660
Abstract
The occurrence and the fate of 18 ozonation by-products (OBPs) (17 different aldehydes and bromate) were studied over one year in two Canadian drinking water systems. This is the first and only study reporting the occurrence of all these non-halogenated aldehydes (NON-HALs) and haloacetaldehydes (HALs) simultaneously, based on the multi-point monitoring of water in full-scale conditions from source to distribution network. In general, the application of both post-ozonation and liquid chlorine contributed to the formation of OBPs (aldehydes and bromate). NON-HALs were present in higher concentrations than HALs. Formaldehyde, acetaldehyde, glyoxal and methylglyoxal were the most common forms of NON-HALs in the two water systems that were studied. Chloral hydrate (CH), the hydrated form of trichloroacetaldehyde, was the most dominant HAL observed. The nature of the organic matter and the water temperature proved to be important parameters for explaining the variability of aldehydes. Summer and autumn (warm seasons) were more favorable for the formation of chloral hydrate and bromate. The highest concentrations of NON-HALs were observed in spring.
Xiangmiao Tian,
Yudong Song,
Hongbo Xi,
Zhiqiang Shen,
Yuexi Zhou,
Kaijun Wang
PMID: 31901546
DOI:
10.1016/j.jhazmat.2019.121796
Abstract
Biological acidification plays a crucial role in biological removal of organic compounds during petrochemical wastewater treatment. Trichloroacetaldehyde is a typical organic pollutant in petrochemical wastewater, however, no studies have been conducted on its effect on biological acidification. In this study, batch bioassays of volatile fatty acids were conducted to explore the inhibitory effect of trichloroacetaldehyde on biological acidification, the variations of key enzymes and extracellular polymeric substances under trichloroacetaldehyde shock, and the mechanism of trichloroacetaldehyde removal. The results of these bioassays indicated that trichloroacetaldehyde inhibited the acid yield at higher concentrations (EC
112.20 mg/L), and butyric fermentation was predominant. Moreover, the contents of extracellular polymeric substances and several key acidifying enzymes greatly decreased when the trichloroacetaldehyde concentration exceeded 100 mg/L, which was due to the toxicity that trichloroacetaldehyde poses to the microbes involved in biological acidification. The trichloroacetaldehyde mechanism was as follows: first, trichloroacetaldehyde was adsorbed by extracellular polymeric substances and anaerobic granular sludge, and then transformed into trichloroethanol, trichloroethane, dichloroacetaldehyde, and dichloroethanol under the combined action of the aldehyde reductase and reductive dehalogenases secreted from the microbial consortium. The ability of biological acidification to remove trichloroacetaldehyde was limited; therefore, trichloroacetaldehyde should be pretreated before it enters biological treatment systems.
Wenxue Li,
Xiaoling Liu,
Xueqin Yang,
Yaping Chen,
Yaqin Pang,
Guangzi Qi,
Liping Chen,
Zhixiong Zhuang
PMID: 31150805
DOI:
10.1016/j.tox.2019.05.014
Abstract
Occupational medicamentosa-like dermatitis induced by trichloroethylene (OMLDT) is a hypersensitivity disease with autoimmune liver injury, which has increasingly become a serious occupational health problem in China. However, the pathogenesis of OMLDT remained undefined. In this study, 30 TCE-induced OMLDT patients, 58 exposure controls, and 40 non-exposure controls were recruited. We showed that the ratio of activated CD4
T cells (downregulation of CD62 L) was dramatically increased in OMLDT patients compared to exposure and non-exposure control, suggesting that CD4
T cells activation was a key cellular event in the development of OMLDT. In parallel, the expression of cytokine including IL-2, IFN-γ, TNF-α and IL-17A were increased obviously and IL-4 decreased in CD4
T cells from OMLDT patients. in vitro assay, we found that trichloroethylene metabolites trichloroacetaldehyde (TCAH), not trichloroacetic acid (TCA) or Trichloroethanol (TCOH) could activate the naïve CD4
T cells characterized by a rise in intracellular calcium, down-regulated CD62 L and subsequently trigger the secretion of IL-2, IFN-γ and TNF-α. Notably, the phosphorylation status of NF-κB and p38MAPK were elevated in OMLDT patients. Moreover, TCAH also could activate the p38MAPK and NF-κB, suggesting the role of p38MAPK and NF-κB pathways in the activation of CD4
T cells. In addition, we found that the inhibition of Schiff base formation decreased the ability of TCAH to induce the activation of naïve CD4
T cells and p38MAPK and NF-κB pathway. In conclusion, we revealed that the CD4
T activation and increased the cytokines including IL-2, IFN-γ and TNF-α but decreased IL-4 in CD4
T cells were associated with OMLDT. TCAH could activate naïve CD4
T cells through NF-κB and p38MAPK activation induced by Schiff base formation, which might contribute to the development of OMLDT. These findings provide a new insight into the pathogenesis of OMLDT.
Min Ma,
Min Wang,
Xinkai Cao,
Yuxian Li,
Junnong Gu
PMID: 30439669
DOI:
10.1016/j.jhazmat.2018.09.056
Abstract
Effect of pre-chlorination and pre-ozonation on Microcystis aeruginosa (MA) and Coccomyxa subellipsoidea (CS) as disinfection by-products (DBPs) precursors was investigated after coagulation-filtration. Pre-chlorination considerably decreased the autofluorescence of algae cells but barely influenced cell granularity. In comparison, after pre-ozonation more algae cells were associated with decreased cell size; yet less reduction in the autofluorescence was observed. In MA case, pre-chlorination increased the residual algae density after coagulation-filtration by 132%-146% while pre-ozonation enhanced the algae removal by 26%-28%. In CS case, algae removal was improved by pre-chlorination (32%-45%) and pre-ozonation (7%-45%). Pre-chlorination enhanced the removal of algogenic organic matters (AOM) by coagulation-filtration, especially for tryptophan-like and soluble microbial products. Effect of pre-ozonation on the fluorescence intensity of AOM after coauglation-filtration depended on AOM species and the ratio of [ozone dose]:[algae density]. In both MA and CS cases, chlorine increased the yields of trihalomethane (THM, 25%-78% and 51%-103%), haloacetic acid (HAA, 140%-360% and 167%-233%) and chloral (50%-161% and 68%-108%), respectively. Pre-ozonation decreased the total DBPs yields. For MA-added suspensions, ozone decreased the production of THM, HAA and chloral by 15%-37%, 28%-39% and 60%, respectively. In CS case, chloral yield was decreased by 12%-31% while THM formation was largely unchanged. HAA production varied by ± 1.5 μg/L.
Yi-Hsueh Chuang,
Daniel L McCurry,
Hsin-Hsin Tung,
William A Mitch
PMID: 26571080
DOI:
10.1021/acs.est.5b04783
Abstract
In vitro bioassays have indicated that haloacetamides and haloacetaldehydes exhibit the highest cytotoxicity among DBP classes. Previous research has focused on their potential formation from the chlorination or chloramination of aliphatic compounds, particularly nonaromatic amino acids, and acetaldehyde. The present work found that acetaldehyde served as a relatively poor precursor for trichloroacetaldehyde and dichloroacetamide, generally the most prevalent of the haloacetaldehydes and haloacetamides, during chlorination or chlorination/chloramination. Using phenolic model compounds, particularly 4-hydroxybenzoic acid, as models for structures in humic substances, we found significantly higher formation of trichloroacetaldehyde and dichloroacetamide from prechlorination followed by chloramination. Evaluation of the stoichiometry of chlorine reactions with 4-hydroxybenzoic acid and several intermediates indicated that seven successive Cl[+1] transfers, faster with chlorination than chloramination, can form 2,3,5,5,6-pentachloro-6-hydroxy-cyclohexa-2-ene-1,4-dione via chlorophenol and chlorobenzoquinone intermediates. Formation of 2,3,5,5,6-pentachloro-6-hydroxy-cyclohexa-2-ene-1,4-dione may serve as a key branching point, with chloramines promoting the formation of dichloroacetamide and chlorination promoting the formation of trichloroacetaldehyde. The behavior of 4-hydroxybenzoic acid with respect to yields of dichloroacetamide and trichloroacetaldehyde during chlorination followed by chloramination was similar to the behavior observed for model humic acids and several surface waters, suggesting that phenolic structures in natural waters may serve as the predominant, and common pool of precursors for haloacetamides and haloacetaldehydes. Experiments with natural waters indicated that the branching point is reached over prechlorine exposures (100-500 mg-min/L) relevant to drinking water utilities using chlorine as a primary disinfectant and chloramines for maintenance of a distribution system residual.
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans
PMID: 26214861
DOI:
Abstract
Angela Symington,
Lay May Leow,
Paul T Griffiths,
R Anthony Cox
PMID: 22289115
DOI:
10.1021/jp210935b
Abstract
The uptake of gaseous ethanol, 1,1,1-trifluoroethanol, acetone, chloral (CCl(3)CHO), and fluoral (CF(3)CHO) on ice films has been investigated using a coated-wall flow tube at temperatures 208-228 K corresponding to the upper troposphere (UT), with a mass spectrometric measurement of gas concentration. The uptake was largely reversible and followed Langmuir-type kinetic behavior, i.e., surface coverage increased with the trace gas concentration approaching a maximum surface coverage at a gas phase concentration of N(max) ∼ (2-4) × 10(14) molecules cm(-3), corresponding to a surface coverage of ∼30% of a monolayer (ML). The equilibrium partition coefficients, K(LinC), were obtained from the experimental data by analysis using the simple Langmuir model for specific conditions of temperature and concentration. The analysis showed that the K(LinC) depend only weakly on surface coverages. The following expressions described the temperature dependence of the partition coefficients (K(LinC)) in centimeters, at low coverage for ethanol, trifluoroethanol, acetone, chloral, and fluoral: K(LinC) = 1.36 × 10(-11) exp(5573.5/T), K(LinC) = 3.74 × 10(-12) exp(6427/T), K(LinC) = 3.04 × 10(-9) exp(4625/T), K(LinC) = 7.52 × 10(-4) exp(2069/T), and K(LinC) = 1.06 × 10(-2) exp(904/T). For acetone and ethanol the enthalpies and entropies of adsorption derived from all available data showed systematic temperature dependence, which is attributed to temperature dependent surface modifications, e.g., QLL formation. For chloral and fluoral, there was an irreversible component of uptake, which was attributed to hydrate formation on the surface. Rate constants for these surface reactions derived using a Langmuir-Hinshelwood mechanism are reported.
María Serrano,
Manuel Silva,
Mercedes Gallego
PMID: 21982994
DOI:
10.1016/j.chroma.2011.09.048
Abstract
Haloacetaldehydes (HAs) are becoming the most widespread disinfection by-products (DBPs) found in drinking water, besides trihalomethanes and haloacetic acids, generated by the interaction of chemical disinfectants with organic matter naturally present in water. Because of their high potential toxicity, HAs have currently received a singular attention, especially trichloroacetaldehyde (chloral hydrate, CH), the most common and abundant compound found in treated water. The aims of this study are focused on the miniaturisation of EPA Method 551.1, including some innovations such as the use of ethyl acetate as the extracting solvent, the enhancement of HAs stability in aqueous solutions by adjusting the pH ~3.2 and the use of a large-volume sample injection (30 μL) coupled to programmed temperature vaporizer-gas chromatography-mass spectrometry to improve both sensitivity and selectivity. In optimised experimental conditions, the limits of detection for the 7 HAs studied ranged from 6 to 20 ng/L. Swimming pools have recently been recognized as an important source of exposure to DBPs and as a result, in this research for the first time, HAs have been determined in this type of water. Two HAs have been found in the analysed water: CH at concentrations between 1.2-38 and 53-340 μg/L and dichloroacetaldehyde between 0.07-4.0 and 1.8-23 μg/L in tap and swimming pool waters, respectively.
Rhys A A Carter,
Sébastien Allard,
Jean-Philippe Croué,
Cynthia A Joll
PMID: 31392609
DOI:
10.1007/s11356-019-05861-0
Abstract
Many studies of disinfection by-products (DBPs) in pools have focused on haloacetic acids, trihalomethanes, and chloramines, with less studies investigating the occurrence of other DBPs, such as haloketones, haloacetaldehydes, haloacetonitriles, halonitromethanes, and haloacetamides. Furthermore, while many studies have achieved a broadscreen analysis across several pools, fewer studies have followed the water quality of pools over time, with information regarding the production and fate of DBPs in pools over extended periods (e.g. > 1 year) being limited. This study reports the occurrence of 39 DBPs and several general water quality parameters in two newly built and filled swimming pools over 15 months, where investigations began prior to opening. DBP concentrations measured in this study were generally similar to or higher than those previously reported in chlorinated pools, with concentrations of chloroacetic acid, dichloroacetic acid, trichloroacetic acid, and chloral hydrate (trichloroacetaldehyde) in some samples being higher than previously reported maximum concentrations. Considering both pools, lower concentrations of DBPs were measured in the pool where a steady state non-purgeable organic carbon concentration was achieved, highlighting the importance of the establishment of a steady state balance of mineralisation versus addition of organic carbon to reduce precursors for DBP formation in pools. Pools were found to exhibit significantly higher estimated cytotoxicity than their filling water, which reflects the significantly higher concentrations of DBPs measured in the pools in comparison to the filling water. Chloral hydrate accounted for up to 99% the total estimated cytotoxicity and was found to be correlated to the number of pool entries, suggesting that swimmers may be a potential source of chloral hydrate precursors in pools. The presence and subsequent peak of non-purgeable organic carbon and DBPs prior to, and soon after, opening suggest that the building process and/or new pool infrastructure may have had a significant impact on the chemical water quality, particularly on DBP formation. This study includes the first quantification of bromochloroacetaldehyde, bromodichloroacetaldehyde, bromochloronitromethane, and dichloronitromethane in chlorinated swimming pools, and provides important new knowledge on the long-term trends of DBPs in pools.
Richard Eugene Frye,
Shannon Rose,
Rebecca Wynne,
Sirish C Bennuri,
Sarah Blossom,
Kathleen M Gilbert,
Lynne Heilbrun,
Raymond F Palmer
PMID: 28667285
DOI:
10.1038/s41598-017-04821-3
Abstract
Mitoplasticity occurs when mitochondria adapt to tolerate stressors. Previously we hypothesized that a subset of lymphoblastoid cell lines (LCLs) from children with autistic disorder (AD) show mitoplasticity (AD-A), presumably due to previous environmental exposures; another subset of AD LCLs demonstrated normal mitochondrial activity (AD-N). To better understand mitoplasticity in the AD-A LCLs we examined changes in mitochondrial function using the Seahorse XF96 analyzer in AD and Control LCLs after exposure to trichloroacetaldehyde hydrate (TCAH), an in vivo metabolite of the environmental toxicant and common environmental pollutant trichloroethylene. To better understand the role of reactive oxygen species (ROS) in mitoplasticity, TCAH exposure was followed by acute exposure to 2,3-dimethoxy-1,4-napthoquinone (DMNQ), an agent that increases ROS. TCAH exposure by itself resulted in a decline in mitochondrial respiration in all LCL groups. This effect was mitigated when TCAH was followed by acute DMNQ exposure but this varied across LCL groups. DMNQ did not affect AD-N LCLs, while it neutralized the detrimental effect of TCAH in Control LCLs and resulted in a increase in mitochondrial respiration in AD-A LCLs. These data suggest that acute increases in ROS can activate mitochondrial protective pathways and that AD-A LCLs are better able to activate these protective pathways.